

Validating Quinazoline-2,4-diamine Efficacy: A Comparative Guide to Orthogonal Assays

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Compound of Interest

Compound Name: Quinazoline-2,4-diamine

Cat. No.: B158780

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For researchers and drug development professionals, confirming the biological activity of lead compounds such as **Quinazoline-2,4-diamines** is a critical step that requires a multi-faceted approach. Relying on a single assay can be misleading due to potential artifacts. Therefore, employing a panel of orthogonal assays is essential to build a robust data package that confirms on-target activity, elucidates the mechanism of action, and predicts cellular efficacy. This guide provides a comparative overview of key orthogonal assays for validating the activity of **Quinazoline-2,4-diamine** derivatives, which are often investigated as kinase inhibitors.

Comparison of Orthogonal Assay Methodologies

To rigorously confirm the activity of a **Quinazoline-2,4-diamine** derivative, a combination of biochemical, biophysical, and cell-based assays should be utilized. Each method provides a unique layer of evidence, from direct target engagement to downstream cellular effects.

Assay Type	Assay Name	Principle	Key Parameters Measured	Advantages	Limitations
Biochemical	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	Measures the inhibition of substrate phosphorylation by monitoring the disruption of FRET between a europium-labeled antibody and a fluorescently labeled substrate.	IC50	High-throughput, sensitive, homogenous format. [1] [2] [3]	Indirect measurement of binding, potential for compound interference with fluorescence.
ADP-Glo™ Kinase Assay	A luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction. Lower luminescence indicates kinase inhibition.	IC50	High sensitivity, broad applicability to different kinases.	Indirect measurement of binding, susceptible to ATP concentration variations.	
Biophysical	Surface Plasmon	A label-free technique	Kd (dissociation	Provides real-time kinetic	Requires protein

Resonance (SPR)	that measures the change in refractive index upon binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor surface.	constant), k_a (association rate), k_d (dissociation rate)	data, label-free.[4][5]	immobilization which may affect activity, can be low-throughput.	
Isothermal Titration Calorimetry (ITC)	Measures the heat released or absorbed during the binding of a ligand to a protein in solution.	K_D , ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)	Provides a complete thermodynamic profile of the interaction, label-free, in-solution measurement.[6]	Requires larger amounts of protein and compound, lower throughput.	
Cellular Thermal Shift Assay (CETSA)	Measures the thermal stabilization of a target protein in cells or cell lysates upon ligand binding.[7][8]	Thermal shift (ΔT_m), EC50 (cellular target engagement)	Confirms target engagement in a cellular context, label-free.[8] [9][10]	Lower throughput for traditional Western blot-based readout, requires a specific antibody.[8]	
Cell-Based	Cell Proliferation Assay (e.g., MTT)	Measures the metabolic activity of cells as an	GI50 / IC50	Assesses the overall cellular effect of the	Does not directly measure target

	indicator of cell viability and proliferation after treatment with the compound.	compound, widely used and well-established.	engagement, can be affected by off-target toxicity.	
Western Blot Analysis	Detects the phosphorylation status of the target kinase and its downstream substrates in treated cells.	Changes in protein phosphorylation levels	Provides direct evidence of pathway inhibition in a cellular context. [11]	Semi-quantitative, lower throughput, requires specific antibodies.

Quantitative Data Summary

The following tables summarize representative data for **Quinazoline-2,4-diamine** and related quinazoline derivatives from various orthogonal assays, demonstrating their activity against different kinase targets.

Table 1: Biochemical and Biophysical Assay Data

Compound Scaffold	Target Kinase	Biochemical Assay (IC50, nM)	Biophysical Assay (KD, nM)	Reference
Quinazoline-2,5-diamine	HPK1	2.7	Not Reported	[12]
Quinazolin-4-one	PI3K δ / HDAC6	<5 / 427	Not Reported	[13]
4-Anilino-quinazoline	EGFR (T790M/L858R)	2.7	Not Reported	
Thiazolo[5,4-f]quinazoline	DYRK1A	<1 - 40	Not Reported	
Quinazoline-2,4-diamine	HPK1	5.7	Not Reported	

Table 2: Cell-Based Assay Data

Compound Scaffold	Target Pathway	Cell Line	Cell-Based Assay (IC50/GI50, μ M)	Reference
2,4-Disubstituted Quinazoline	Angiogenesis	CNE-2	9.3	
Quinazolin-4-one	Multiple Tyrosine Kinases	MCF-7	0.20	
4-Anilino-quinazoline	EGFR	A549	0.63	
2,4-Diamino-quinazoline	Wnt/ β -catenin	HCT116	~5-15	
Quinazoline-2,4,6-triamine	EGFR	HCT-15	4.5	

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key orthogonal assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: To determine the in vitro inhibitory activity of **Quinazoline-2,4-diamine** compounds against a target kinase.

Materials:

- Target kinase (e.g., EGFR, HPK1)
- Fluorescently labeled substrate peptide
- Europium-labeled anti-phospho-substrate antibody
- ATP
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[[1](#)]
- Test compounds (**Quinazoline-2,4-diamine** derivatives)
- 384-well assay plates
- TR-FRET compatible plate reader

Procedure:

- Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
- Add the kinase and substrate to the wells of the assay plate.
- Add the test compounds to the respective wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

- Stop the reaction by adding a solution containing the europium-labeled antibody and EDTA.
- Incubate for 60 minutes at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Calculate the TR-FRET ratio and determine the IC₅₀ values by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the binding kinetics and affinity (K_D) of **Quinazoline-2,4-diamine** compounds to a target kinase.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Target kinase
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP+)
- Test compounds
- Regeneration solution (e.g., glycine-HCl)

Procedure:

- Immobilize the target kinase onto the sensor chip surface via amine coupling.
- Prepare a series of concentrations of the test compound in running buffer.
- Inject the test compound solutions over the sensor surface at a constant flow rate.

- Monitor the binding response (in Resonance Units, RU) in real-time.
- After the association phase, flow running buffer over the surface to monitor the dissociation phase.
- Regenerate the sensor surface using the regeneration solution to remove the bound compound.
- Analyze the sensorgrams using the instrument's software to determine the association rate (k_a), dissociation rate (k_d), and calculate the equilibrium dissociation constant ($K_D = k_d/k_a$).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the target engagement of **Quinazoline-2,4-diamine** compounds in a cellular environment.

Materials:

- Cell line expressing the target kinase
- Cell culture medium
- Test compounds
- PBS with protease and phosphatase inhibitors
- Thermal cycler
- Lysis buffer
- Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)

Procedure:

- Culture cells to ~80% confluency.
- Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.^[7]

- Harvest and wash the cells with PBS.
- Resuspend the cell pellet in PBS with inhibitors and aliquot into PCR tubes.^[7]
- Heat the cell suspensions to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes.^[7]
- Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
- Centrifuge the lysates at high speed to pellet the aggregated proteins.
- Collect the supernatant (soluble protein fraction).
- Analyze the amount of soluble target protein in each sample by Western blotting using a specific primary antibody.
- Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target stabilization.

Western Blot Analysis of Pathway Inhibition

Objective: To assess the effect of **Quinazoline-2,4-diamine** compounds on the phosphorylation of downstream signaling proteins.

Materials:

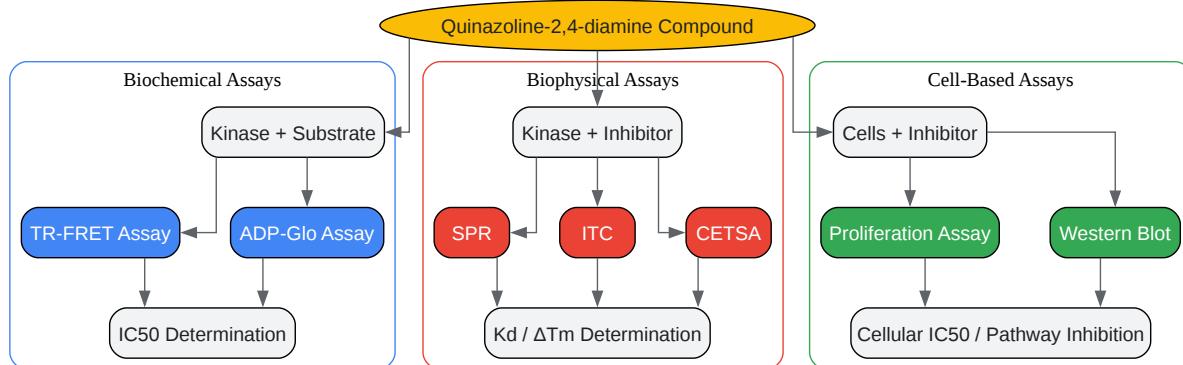
- Cell line of interest
- Test compounds and relevant stimuli (e.g., EGF)
- Lysis buffer with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate

Procedure:

- Seed cells and grow to desired confluence.
- Pre-treat cells with various concentrations of the test compound for a specified time.
- Stimulate the cells with an appropriate agonist (e.g., EGF for the EGFR pathway) if necessary.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and incubate with a primary antibody against the phosphorylated target protein.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescence substrate and an imaging system.
- Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
- Analyze the changes in phosphorylation levels relative to the total protein levels.

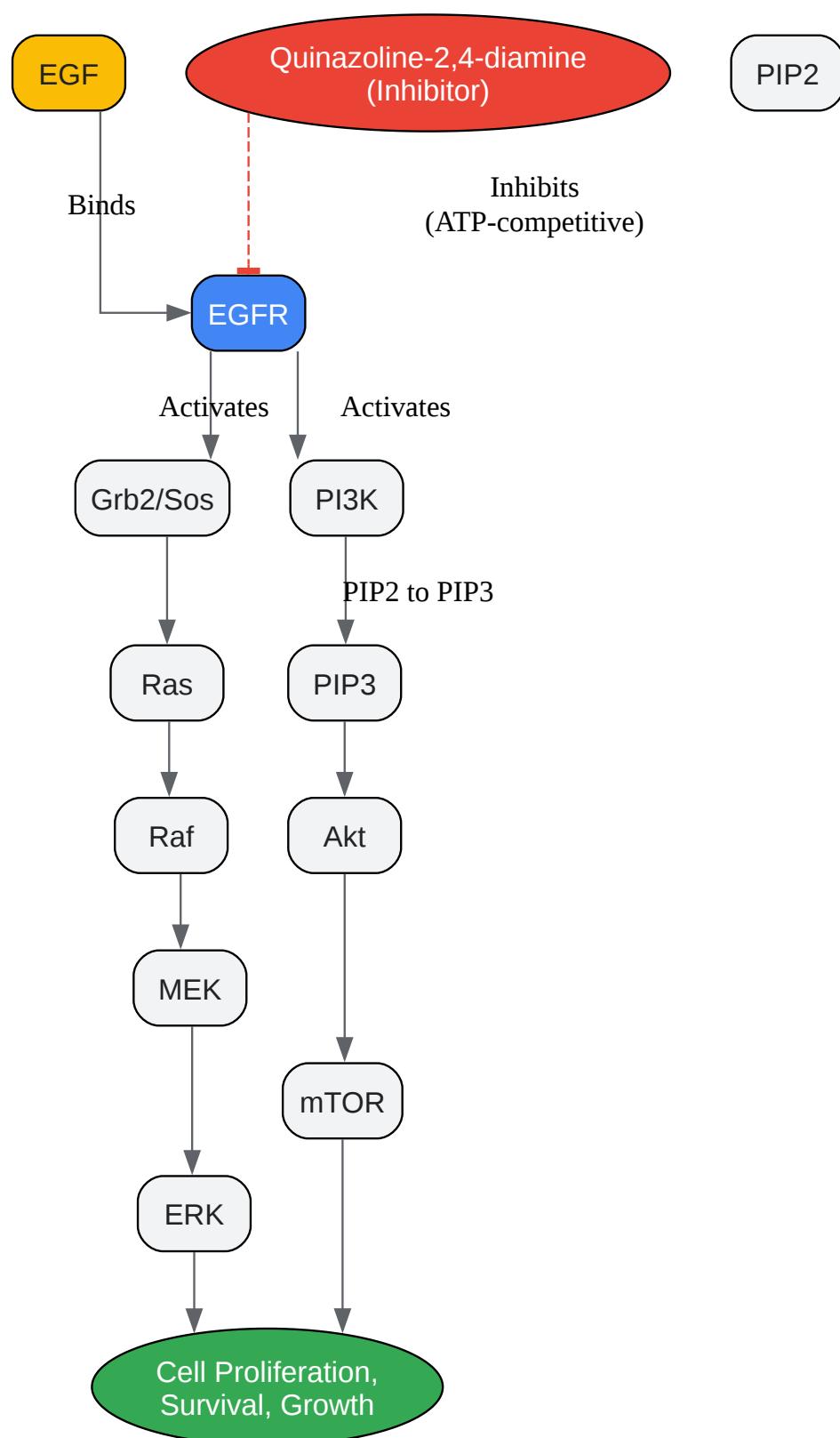
Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.



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Caption: Orthogonal assay workflow for hit validation.

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